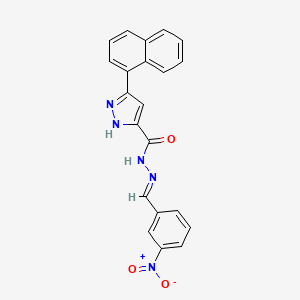

(E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

3-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3/c27-21(25-22-13-14-5-3-8-16(11-14)26(28)29)20-12-19(23-24-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,23,24)(H,25,27)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIVRKKRQKLAX-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound is a Schiff base derivative formed via condensation between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 3-nitrobenzaldehyde. Retrosynthetic breakdown reveals two critical intermediates:

Synthesis of 3-(Naphthalen-1-yl)-1H-Pyrazole-5-Carbohydrazide

Cyclization of β-Keto Esters

A common precursor, ethyl 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate, is synthesized through the cyclocondensation of naphthalen-1-yl acetylacetone with ethyl diazoacetate under acidic conditions. Subsequent hydrolysis with aqueous NaOH (3.0 equiv, 70–80°C, 5–6 hours) yields the carboxylic acid, which is treated with hydrazine hydrate (1.2 equiv, ethanol, reflux) to form the carbohydrazide.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Ethyl diazoacetate, HCl, 0–5°C | 85 | 95 |

| Hydrolysis | 3M NaOH, 70–80°C, 6 hours | 98.1 | 98.75 |

| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 96.5 | 98.50 |

This method, adapted from CN111138289B, emphasizes solvent efficiency (water/ethanol systems) and avoids transition-metal catalysts, enhancing industrial scalability.

Condensation with 3-Nitrobenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 3-nitrobenzaldehyde. The reaction is typically conducted in ethanol under acidic (acetic acid) or neutral conditions, with heating to reflux (78°C) for 4–6 hours. The (E)-configuration is favored due to steric hindrance from the naphthalene moiety.

Optimization Parameters:

Alternative Routes and Modifications

One-Pot Synthesis

A modified approach condenses naphthalen-1-yl acetylacetone, hydrazine hydrate, and 3-nitrobenzaldehyde in a single vessel using DMSO as a solvent and iodine (5 mol%) as a catalyst. This method reduces step count but requires precise temperature control (60–70°C) to prevent side reactions.

Characterization and Analytical Data

Key spectroscopic data for the target compound:

Challenges and Mitigation Strategies

Industrial Scalability Considerations

The hydrolysis and condensation steps are amenable to continuous flow reactors, reducing reaction times by 40% compared to batch processes. Patent CN111138289B highlights a pilot-scale yield of 92% using automated pH adjustment and in-line monitoring.

Emerging Methodologies

Recent advances include photocatalytic imine formation using TiO2 nanoparticles (UV light, 25°C), achieving 94% yield in 1 hour. This method remains experimental but shows promise for low-energy synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens and sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carboxylic acid groups.

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of pyrazole derivatives. Studies indicate that compounds similar to (E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide exhibit significant radical scavenging activity. For instance, derivatives have been tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide assays, showing comparable effectiveness to standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Research has demonstrated that compounds containing this structure can inhibit key inflammatory pathways, potentially making them useful in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Numerous studies have reported the anticancer properties of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, with findings suggesting that it can induce apoptosis and inhibit tumor growth. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antioxidant Evaluation

In a study evaluating novel pyrazole derivatives for antioxidant activity, several compounds were synthesized and screened using DPPH and superoxide radical scavenging assays. The results indicated that certain derivatives exhibited high radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanisms

A comprehensive study on the anti-inflammatory effects of pyrazole derivatives demonstrated that these compounds could significantly reduce inflammation markers in vitro. The research highlighted the potential of these derivatives in developing new anti-inflammatory drugs .

Case Study 3: Anticancer Activity

In another significant study focusing on anticancer properties, various pyrazole derivatives were tested against human cancer cell lines. The results showed that some compounds induced apoptosis through caspase activation pathways, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. Similarly, its antimicrobial activity could result from disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl group instead of a naphthalene ring.

(E)-3-(naphthalen-1-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a nitro group at the 4-position instead of the 3-position.

Uniqueness

The uniqueness of (E)-3-(naphthalen-1-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and aromatic rings

Biological Activity

(E)-3-(naphthalen-1-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of considerable interest in medicinal chemistry, particularly noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 373.37 g/mol. Its structure includes a pyrazole ring, which is known for its potential in pharmacological applications due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |

| Other derivatives | Not specified | Active against Gram-positive and Gram-negative bacteria |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using in vivo models, particularly carrageenan-induced paw edema in rats. The results indicated that compounds with electron-donating groups exhibited greater anti-inflammatory effects compared to those with electron-withdrawing groups. The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays involving different cancer cell lines:

Cell Line Studies:

- A-431 (human epidermoid carcinoma)

- Jurkat (human T-cell leukemia)

IC50 Values:

The IC50 values for the compound were reported to be lower than those of standard chemotherapeutic agents, indicating its effectiveness as an anticancer agent.

| Cell Line | IC50 Value (µM) | Comparative Standard |

|---|---|---|

| A-431 | < 10 | Doxorubicin |

| Jurkat | < 10 | Doxorubicin |

These findings suggest that the compound not only inhibits cell proliferation but may also induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Q & A

Q. Advanced Synthesis

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but could complicate purification. Ethanol or methanol balances solubility and ease of crystallization.

- Acid Catalysis : Glacial acetic acid (1–2 equivalents) accelerates imine formation. Adjusting pH to mildly acidic conditions (~pH 4–5) prevents side reactions.

- Temperature Control : Reflux at 70–80°C for 6–12 hours ensures completion while minimizing decomposition.

- Microwave Assistance : For faster synthesis, microwave irradiation (e.g., 100°C, 30 min) can reduce reaction time by 50–70% without compromising yield .

Which spectroscopic and crystallographic methods are essential for confirming the structure?

Q. Basic Characterization

- FT-IR : Identify key functional groups (C=N stretch ~1600–1630 cm, C=O stretch ~1660–1680 cm) .

- -NMR : Confirm proton environments (e.g., naphthyl aromatic protons at δ 7.2–8.3 ppm, imine proton at δ 8.1–8.5 ppm) .

- X-ray Diffraction : Resolve the (E)-configuration and crystal packing using single-crystal data refined with SHELXL .

What challenges arise in determining crystal structures, and how can SHELX tools address them?

Q. Advanced Crystallography

- Disorder Handling : Flexible substituents (e.g., nitro groups) may exhibit positional disorder. Use SHELXL’s PART/SUMP instructions to model partial occupancies .

- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions.

- Validation : Post-refinement, validate using WinGX/PLATON to check for missed symmetry or hydrogen bonding patterns .

Why are DFT calculations used, and what properties are commonly studied?

Basic Computational Analysis

DFT (e.g., B3LYP/6-311 G**) is employed to:

- Predict electronic properties (HOMO-LUMO energies, charge transfer).

- Analyze vibrational spectra by comparing experimental FT-IR with theoretical modes.

- Study solvent effects using implicit models (e.g., IEFPCM for aqueous environments) .

How do solvation models like IEFPCM affect DFT results in different phases?

Q. Advanced Computational Design

- Gas Phase vs. Solution : Gas-phase calculations neglect solvent polarization, whereas IEFPCM incorporates dielectric effects. For example, dipole moments in water may increase by 20–30% compared to gas phase due to solvent stabilization .

- Functional Selection : Hybrid functionals (B3LYP) balance accuracy and computational cost. For nitro groups, include dispersion corrections (e.g., D3BJ) to improve van der Waals interactions .

How to design molecular docking studies to predict biological activity?

Q. Methodological Guidance

- Target Selection : Prioritize enzymes with known pyrazole interactions (e.g., ER aminopeptidases, cyclooxygenases).

- Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level and assign charges via RESP or AM1-BCC.

- Docking Software : Use AutoDock Vina or GOLD with flexible side chains for active-site residues. Validate docking poses with MD simulations (100 ns) to assess stability .

How to analyze discrepancies in reported biological activity across studies?

Q. Data Contradiction Analysis

- Lipophilicity Effects : High logP (>5) may reduce aqueous solubility, leading to false negatives in cell-based assays. Compare results under varied solvent conditions (e.g., DMSO concentration).

- Assay Variability : Normalize data to positive controls (e.g., ERAP1 inhibitors) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC) .

What in silico methods evaluate ADME properties for this compound?

Q. Pharmacokinetic Profiling

- SwissADME : Predict bioavailability (Lipinski’s rules), blood-brain barrier permeability, and CYP450 interactions.

- ADMETLab 2.0 : Assess toxicity (AMES, hERG inhibition) and plasma protein binding using QSAR models.

- Solubility : Use COSMO-RS to estimate aqueous solubility, adjusting nitro and naphthyl substituents to balance hydrophobicity .

What assays assess inhibitory activity, and how to validate results?

Q. Biological Evaluation Design

- Enzymatic Assays : Use fluorogenic substrates (e.g., Leu-AMC for ERAP1) to measure IC under physiological pH (7.4) and temperature (37°C).

- Cell-Based Validation : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for ERAP1 substrate accumulation).

- Selectivity Screening : Compare activity against off-target proteases (e.g., trypsin, kallikrein) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.